Physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of the novel heterocyclic compound, 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the strategic approach to characterizing a novel chemical entity, from theoretical prediction to empirical validation. We will delve into the core attributes that dictate the compound's behavior in biological and chemical systems, including its solubility, lipophilicity, and spectroscopic profile. The methodologies presented herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility.
Introduction and Molecular Overview
The compound 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole represents a unique conjunction of two key heterocyclic scaffolds: a substituted pyrazole and a thiazole ring. This structural amalgamation is of significant interest in medicinal chemistry due to the established pharmacological importance of both individual moieties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the thiazole ring is a cornerstone of many clinically approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.
The introduction of a bromine atom at the 5-position of the pyrazole ring is expected to significantly influence the molecule's lipophilicity and potential for halogen bonding interactions, a feature increasingly exploited in rational drug design. The N-methylation of the pyrazole provides a fixed substitution pattern, preventing tautomerism and presenting a consistent electrostatic profile.
This guide will systematically explore the key physicochemical parameters of this molecule, providing both predicted values from computational models and detailed protocols for their experimental determination.
Predicted Physicochemical Properties
Prior to undertaking extensive laboratory work, in silico prediction of core physicochemical properties provides a valuable baseline for experimental design. These predictions are derived from the compound's 2D structure using established algorithms and quantitative structure-property relationship (QSPR) models.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 259.12 g/mol | Influences diffusion and absorption rates. |
| LogP (Octanol/Water) | 2.5 - 3.5 | Key indicator of lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Predicts transport properties such as blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Affects solubility and target binding. |
| Hydrogen Bond Acceptors | 3 (N atoms) | Influences solubility and potential for target interactions. |
| pKa (most basic) | 1.5 - 2.5 | Governs the state of ionization at physiological pH. |
Synthesis and Purification
The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is typically achieved through a multi-step sequence, culminating in the formation of the thiazole ring. A common and effective strategy involves the Hantzsch thiazole synthesis.
General Synthetic Workflow
The logical flow for the synthesis and purification of the target compound is outlined below. This workflow ensures the isolation of a highly pure sample suitable for detailed physicochemical analysis.
Caption: Synthetic and purification workflow for the target compound.
Detailed Protocol for Thiazole Formation (Step 2)
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Reagent Preparation: Dissolve one equivalent of 5-bromo-1-methyl-1H-pyrazole-3-carbothioamide in anhydrous ethanol.
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Reaction Initiation: To the stirred solution, add 1.1 equivalents of chloroacetaldehyde (as a 50% aqueous solution).
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Reaction Monitoring: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Rationale for Choices: Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for this type of condensation reaction. The use of a slight excess of chloroacetaldehyde ensures the complete consumption of the starting thioamide. Neutralization is critical to remove any acidic byproducts before extraction.
Spectroscopic and Structural Characterization
The definitive identification of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole requires a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For the title compound, we expect to see distinct signals for the methyl protons, the pyrazole proton, and the two thiazole protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the aromatic character of the heterocyclic rings.
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¹³C NMR: This analysis will reveal the number of unique carbon environments. Key signals will include those for the methyl carbon, the five carbons of the pyrazole ring, and the three carbons of thethiazole ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The isotopic pattern observed for the molecular ion peak will be characteristic of a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).
Infrared (IR) Spectroscopy
IR spectroscopy will identify the characteristic functional groups and bond vibrations within the molecule. Key expected peaks will correspond to C=N and C=C stretching vibrations from the aromatic rings.
Experimental Determination of Physicochemical Properties
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Caption: Shake-flask method for experimental LogP determination.
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers.
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Sample Preparation: Prepare a stock solution of the title compound in n-octanol.
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Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and water.
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Equilibration: Shake the mixture vigorously for at least one hour at a constant temperature (e.g., 25 °C) to allow for complete partitioning.
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Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A control compound with a known LogP value should also be tested in parallel to validate the experimental setup.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects absorption and distribution. The equilibrium solubility is determined by measuring the concentration of a saturated solution.
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Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
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Equilibration: Agitate the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.
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Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the filtrate by HPLC, using a calibration curve prepared with known concentrations of the compound.
Trustworthiness: Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period, ensuring that a saturated solution was achieved.
Conclusion
The physicochemical properties of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, as predicted by computational models and outlined through rigorous experimental protocols, define its potential as a lead compound in drug discovery. Its moderate lipophilicity and the presence of multiple hydrogen bond acceptors suggest a favorable profile for interacting with biological targets while maintaining sufficient solubility for systemic distribution. The detailed methodologies provided in this guide offer a robust framework for the empirical validation of these properties, ensuring the generation of high-quality, reliable data for any research and development program.
References
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General Principles of Physicochemical Profiling: "Physicochemical Profiling: A Guide for Scientists and Researchers", Royal Society of Chemistry, [Link]
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Hantzsch Thiazole Synthesis: "Strategic Applications of Named Reactions in Organic Synthesis", Elsevier, [Link]
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LogP Determination Methodologies: "OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method", OECD iLibrary, [Link]
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Aqueous Solubility Measurement: "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products", International Council for Harmonisation, [Link]
